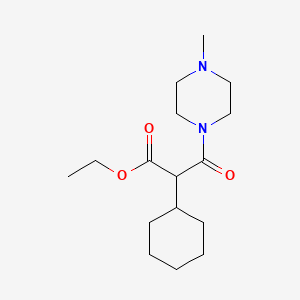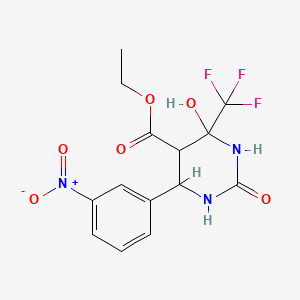
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hexahydropyrimidine ring, making it a subject of interest in organic chemistry and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The nitrophenyl group is then added via electrophilic aromatic substitution. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also employed to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The hexahydropyrimidine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxy-6-phenyl-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate: Similar structure but lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 4-hydroxy-6-(4-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate: Similar structure with the nitro group in a different position, affecting its chemical and biological properties.
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-methylhexahydropyrimidine-5-carboxylate: Similar structure but lacks the trifluoromethyl group, leading to different lipophilicity and bioactivity.
These comparisons highlight the unique features of this compound, particularly its trifluoromethyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14F3N3O6 |
|---|---|
Peso molecular |
377.27 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H14F3N3O6/c1-2-26-11(21)9-10(7-4-3-5-8(6-7)20(24)25)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,23H,2H2,1H3,(H2,18,19,22) |
Clave InChI |
BVBNHNYFVGUWBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


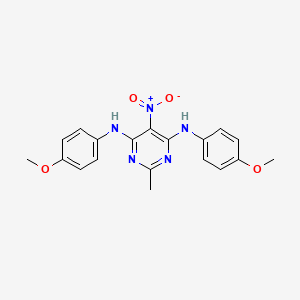
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11619219.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619222.png)
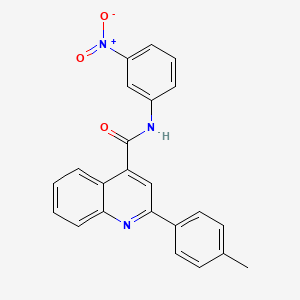
![2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619244.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619249.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone](/img/structure/B11619250.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11619251.png)
![(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619255.png)
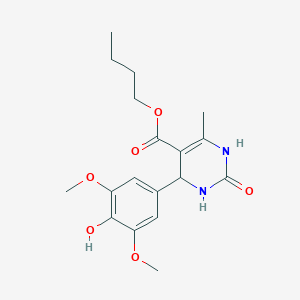
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazino]propanamide](/img/structure/B11619263.png)
![N'-{[(4-tert-butylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B11619278.png)
![2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11619285.png)
